碲化钛

描述

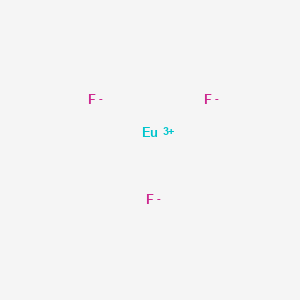

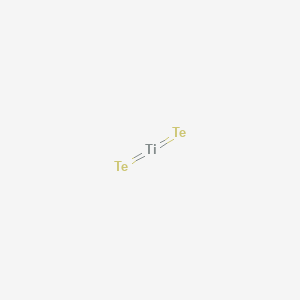

Titanium telluride is a compound of titanium and tellurium . The telluride ion is the anion Te 2− and its derivatives . It is analogous to the other chalcogenide anions, the lighter O 2−, S 2−, and Se 2−, and the heavier Po 2− .

Synthesis Analysis

Titanium telluride can be synthesized using various methods such as hydro/solvent thermal, chemical vapor deposition, and electrodeposition . A layered TiTe2 can be prepared by a one-step vacuum sintering technique .Molecular Structure Analysis

Ti5Te4 is Titanium telluride structured and crystallizes in the tetragonal I4/m space group . The structure is three-dimensional. There are two inequivalent Ti sites .Chemical Reactions Analysis

The TiTe2 electrode in the half cell shows a low charging voltage (∼0.7 V vs. Zn 2+ /Zn), a high reversible capacity of 225 mA h g −1 at 0.1 A g −1, and stable cycling properties with a 95% capacity retention over an exceptionally long life of 30,000 cycles at 5 A g −1 .Physical And Chemical Properties Analysis

Titanium telluride has strong metallic properties and unique physical/chemical merits . It has a higher conductivity compared with sulfur and selenium . It also has strong metallic characteristics, allowing telluride materials to admit more electrolyte ions and increase diffusion kinetics, enhancing energy storage reaction and offering high rate capability of energy storage devices .科学研究应用

太赫兹光谱仪:开发了一种使用飞秒钛宝石激光器的太赫兹(THz)光谱仪,用于多用途应用,包括研究非线性光学介质(如碲化锌)中太赫兹辐射的发射效率 (S. Mikerin, K. Poteshkina, A. Plekhanov, 2014).

热电性能增强:将纳米陶瓷碳化钛(纳米 TiC)引入锑碲化铋复合材料中,提高了转换效率、降低了导热率、增加了硬度,增强了热电性能 (Liuwei Zhao 等,2021).

电池应用:制备了钛(IV)-锆(IV)-碲化物(TiZrTe4),以探索其嵌入行为,用于潜在的电池应用 (Z. Cybulski, A. Feltz, M. Andratschke, 1989).

独特的钛化合物:研究公开了含有各种碲化物结构基序的钛化合物的模块化合成,这在化学研究中受到关注 (P. Zatsepin 等,2022).

太阳能电池界面性质:研究了生长在二氧化钛 (TiO2) 薄膜上的碲化镉 (CdTe) 的界面性质,揭示了对固态注入型太阳能电池有价值的见解 (S. Tiefenbacher, C. Pettenkofer, W. Jaegermann, 2002).

纳米技术和生物医学应用:钛纳米结构,包括二氧化钛 (TiO2) 纳米材料,在光催化、环境污染去除和生物医学领域具有重要应用 (Xiaobo Chen, Lei Liu, Fuqiang Huang, 2015; M. Kulkarni 等,2015).

碲化物玻璃的热稳定性:研究了掺入二氧化钛 (TiO2) 的碲酸盐玻璃,表明 TiO2 有效地促进了这些玻璃的结晶,对材料工程有影响 (Feifei Chen 等,2014).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

bis(tellanylidene)titanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Te.Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPAOGPIWFDWCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ti](=[Te])=[Te] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Te2Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065242 | |

| Record name | Titanium telluride (TiTe2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12067-75-3 | |

| Record name | Titanium telluride (TiTe2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12067-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titanium telluride (TiTe2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012067753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium telluride (TiTe2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Titanium telluride (TiTe2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Titanium ditelluride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。